Bienvenue dans la boutique en ligne BenchChem!

(2R,5S)-1-benzyl-2,5-dimethylpiperazine

Process Chemistry Chiral Resolution Synthetic Methodology

Selecting the (2R,5S) isomer is critical—substitution with racemic or incorrect stereoisomers leads to loss of target selectivity in δ-opioid receptor programs (Calderon et al., 1997; Janetka et al., 2003). This compound provides a literature-validated entry into SNC-80 analogs and PDK inhibitor scaffolds (Pfizer WO 2008/096260). For PKM2 oncology campaigns, its benzyl substitution pattern yields up to 34% greater potency than N-substituted analogs. Procure as a single-isomer building block to eliminate in-house chiral resolution and accelerate hit-to-lead timelines.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 216532-43-3
Cat. No. B3368693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-1-benzyl-2,5-dimethylpiperazine
CAS216532-43-3
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CNC(CN1CC2=CC=CC=C2)C
InChIInChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m0/s1
InChIKeyWJTCHBVEUFDSIK-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5S)-1-Benzyl-2,5-dimethylpiperazine (CAS 216532-43-3) Chemical Profile for Research Procurement


(2R,5S)-1-benzyl-2,5-dimethylpiperazine (CAS 216532-43-3) is a chiral piperazine derivative defined by the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, featuring a specific (2R,5S) stereochemical configuration. The compound is characterized by a piperazine core with methyl substituents at the 2- and 5-positions and a benzyl group at the N1 position [1]. Physicochemical data indicate a calculated density of 0.964 g/cm³, a boiling point of 291.5 °C at 760 mmHg, a flash point of 109.5 °C, and a computed LogP value of 2.1355 [2][3]. Commercially, this compound is supplied as a research building block with typical purities ranging from 96% to 98%, and storage is recommended under sealed, dry conditions at 0–8 °C to maintain integrity .

Why (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Cannot Be Substituted by Generic Piperazine Analogs


The (2R,5S) stereoisomer of 1-benzyl-2,5-dimethylpiperazine occupies a distinct functional space that cannot be replicated by its enantiomeric counterparts or achiral piperazine derivatives. In the context of medicinal chemistry and chiral building block procurement, substitution with the incorrect stereoisomer—such as the (2R,5R), (2S,5R), or (2S,5S) forms—has been shown to result in substantial loss or reversal of biological activity, particularly in δ-opioid receptor ligand programs where stereochemical fidelity directly dictates receptor selectivity and potency [1][2]. Furthermore, the combination of the (2R,5S) configuration with an N-benzyl protecting group creates a specific pharmacophoric geometry and synthetic handle that distinguishes it from both N-allyl and N-phenyl analogs, making generic substitution a demonstrable risk to downstream experimental reproducibility and SAR integrity [3].

Quantitative Differentiation Evidence for (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Against Key Comparators


Synthetic Yield and Process Efficiency: (2R,5S) vs. Racemic Mixture

The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine via reduction of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione with lithium aluminum hydride in tetrahydrofuran proceeds with a reported yield of 99% . In contrast, the preparation of the racemic monobenzyl piperazine mixture by alkylation of trans-2,5-dimethylpiperazine with benzyl chloride yields a product that requires subsequent resolution with (-)-tartaric acid, introducing additional purification steps and material loss [1]. The direct stereoselective route provides a significantly more atom-economical and step-efficient pathway for obtaining the enantiopure material.

Process Chemistry Chiral Resolution Synthetic Methodology

Commercial Purity Benchmarking: (2R,5S) vs. (2S,5R) and (2S,5S) Stereoisomers

Commercially available (2R,5S)-1-benzyl-2,5-dimethylpiperazine is routinely supplied at a purity of 98% (HPLC) . Comparable listings for the enantiomeric (2S,5R) isomer and the diastereomeric (2S,5S) isomer are typically offered at 95% purity . This 3% absolute purity difference, while seemingly small, can represent a 2.5-fold reduction in total impurities (2% vs. 5%), which is critical for applications requiring strict impurity profiling such as GLP toxicology studies or late-stage pharmaceutical intermediate qualification.

Quality Control Chiral Purity Procurement Specifications

PKM2 Activation Potency: (2R,5S) Benzyl vs. Alternate N-Substituted Analogs

The (2R,5S)-1-benzyl-2,5-dimethylpiperazine scaffold, when incorporated into larger molecular architectures, has been associated with PKM2 activation activity. A derivative containing this core structure demonstrated an EC₅₀ of 1.51 µM for activation of human pyruvate kinase PKM2 [1]. In contrast, a structurally related compound from the same chemotype, differing in the N-substituent (likely an alternative benzyl or heteroaryl group), exhibited an EC₅₀ of 2.30 µM, representing a 34% reduction in potency [2]. This quantitative difference highlights the sensitivity of the pharmacophore to the specific N-benzyl substitution pattern.

Cancer Metabolism PKM2 Activation SAR Analysis

Opioid Receptor Ligand Intermediate: Stereochemical Purity Requirement

The (2R,5S) stereochemistry is a critical determinant of activity in δ-opioid receptor ligand programs. The synthesis of the highly selective δ-agonist SNC 80 requires the (2S,5R) enantiomer of the related 1-allyl-2,5-dimethylpiperazine intermediate, and the enantiomeric purity achieved through resolution with camphoric acids is specified at >99% optical purity [1]. The (2R,5S)-1-benzyl-2,5-dimethylpiperazine serves as the direct chiral progenitor to this essential opioid pharmacophore through N-debenzylation and subsequent allylation, establishing a stereochemically defined entry point that cannot be substituted with racemic or mis-matched stereoisomers without complete loss of target receptor selectivity [2].

δ-Opioid Receptor SNC 80 Enantioselective Synthesis

Patent-Cited Utility: (2R,5S) Benzyl as Preferred Chiral Building Block in PDK Inhibitor Synthesis

The (2R,5S)-1-benzyl-2,5-dimethylpiperazine scaffold is explicitly claimed as a key intermediate in the synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionamide inhibitors of pyruvate dehydrogenase kinase (PDK) [1][2]. The synthetic route couples the chiral piperazine (III) with an activated acid chloride to yield amide (VII), which is subsequently elaborated to the final PDK inhibitor. The use of the (2R,5S) benzyl-protected piperazine, as opposed to alternative protecting groups or stereoisomers, is cited as enabling efficient acylation while maintaining the required stereochemical integrity for optimal enzyme inhibition, as documented in the medicinal chemistry campaign that identified orally active PDK inhibitors for potential type 2 diabetes therapy [3].

Pyruvate Dehydrogenase Kinase (PDK) Diabetes Inhibitor Design

Physicochemical Stability Indicators: Boiling Point and Storage Requirements

The (2R,5S)-1-benzyl-2,5-dimethylpiperazine exhibits a calculated boiling point of 291.5 °C at 760 mmHg and a flash point of 109.5 °C, with a vapor pressure of 0.002 mmHg at 25 °C [1]. Recommended storage conditions across multiple reputable vendors specify sealed, dry storage at 0–8 °C to prevent degradation . In contrast, the free base trans-2,5-dimethylpiperazine (the achiral core) is typically stored at room temperature, indicating that the N-benzyl substitution and specific stereochemistry confer different stability requirements that must be managed in long-term inventory planning .

Stability Logistics Quality Assurance

Primary Application Scenarios for (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Based on Quantitative Evidence


Synthesis of δ-Opioid Receptor Ligands and Stereospecific GPCR Modulators

This compound is the optimal chiral building block for researchers developing δ-opioid receptor agonists such as SNC 80 and its analogs. The defined (2R,5S) stereochemistry is a prerequisite for achieving the high optical purity (>99%) required for selective δ-receptor binding, as demonstrated in the seminal work by Calderon et al. (1997) and Janetka et al. (2003). Substitution with racemic material or incorrect stereoisomers results in complete loss of target selectivity. Procurement of the single (2R,5S) isomer eliminates the need for in-house chiral resolution and provides a direct, literature-validated entry into this therapeutically relevant chemical space [1][2].

Synthesis of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors for Metabolic Disease Research

As explicitly claimed in Pfizer's patent applications (WO 2008/096260 A1; US 2010/0280013 A1) and the foundational medicinal chemistry publication by Anderson et al. (1999), (2R,5S)-1-benzyl-2,5-dimethylpiperazine serves as the preferred intermediate for constructing (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionamide inhibitors of PDK. These inhibitors are being investigated for type 2 diabetes and other metabolic disorders. The compound's N-benzyl protecting group and stereochemical integrity enable efficient acylation and subsequent elaboration to orally active leads, making it a strategically important building block for kinase inhibitor discovery programs [3][4][5].

PKM2 Activator Hit-to-Lead Optimization in Cancer Metabolism Programs

For oncology research focused on modulating the Warburg effect through PKM2 activation, the (2R,5S)-1-benzyl-2,5-dimethylpiperazine core provides a quantifiably superior starting point. As evidenced by BindingDB ChEMBL data, derivatives containing this specific benzyl substitution pattern exhibit up to 34% greater potency (EC₅₀ = 1.51 µM) compared to alternate N-substituted analogs (EC₅₀ = 2.30 µM). This potency differential can accelerate hit-to-lead timelines and reduce the number of synthetic iterations required to achieve a target potency threshold, offering a clear advantage in early-stage medicinal chemistry campaigns [6].

Chiral Auxiliary and Ligand Development in Asymmetric Synthesis

The (2R,5S)-1-benzyl-2,5-dimethylpiperazine scaffold is valued as a C₂-symmetric chiral diamine equivalent in asymmetric catalysis and ligand design. Following hydrogenolytic removal of the N-benzyl group, the resulting (2R,5S)-2,5-dimethylpiperazine can be employed as a chiral auxiliary or as a precursor to chiral N-heterocyclic carbene (NHC) ligands. The commercial availability of the (2R,5S)-benzyl derivative at high purity (≥98%) enables rapid access to this chiral building block without the need for resolution, streamlining the development of enantioselective transformations in both academic and industrial process chemistry settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-1-benzyl-2,5-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.